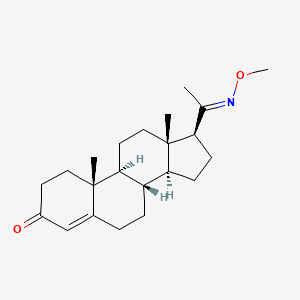

Progesterone-20-(O-methyloxime)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Progesterone-20-(O-methyloxime), also known as Progesterone-20-(O-methyloxime), is a useful research compound. Its molecular formula is C22H33NO2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Progesterone-20-(O-methyloxime) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Progesterone-20-(O-methyloxime) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hormonal Therapies

Fertility Treatments

Progesterone-20-(O-methyloxime) is primarily investigated for its role in fertility treatments. Progesterone itself is essential for preparing the endometrium for implantation during assisted reproductive technology (ART) procedures such as in vitro fertilization (IVF). The oxime derivative may enhance the stability and bioavailability of progesterone, potentially improving outcomes in ART cycles .

Hormone Replacement Therapy

In menopausal women, hormone replacement therapy (HRT) often includes progesterone to mitigate symptoms associated with estrogen therapy. The oxime modification could provide a more effective formulation for HRT, reducing side effects while maintaining efficacy .

Gynecological Disorders

Management of Menstrual Disorders

Progesterone-20-(O-methyloxime) may be beneficial in treating conditions like dysmenorrhea and endometriosis. By modulating hormonal levels, this compound can alleviate pain and regulate menstrual cycles. Clinical studies are needed to establish its effectiveness compared to traditional therapies .

Breast Pain Treatment

Topical applications of progesterone have been explored for alleviating breast pain, particularly cyclic mastalgia. The oxime form may offer improved absorption and localized action, making it a candidate for further research in this area .

Neuropsychiatric Applications

Recent research has suggested that progesterone derivatives might have neuroprotective effects. Progesterone-20-(O-methyloxime) could play a role in treating conditions like traumatic brain injury or mood disorders by modulating neurosteroid levels, although more studies are required to validate these claims .

Case Study: Fertility Support

A study involving women undergoing IVF highlighted that supplementation with progesterone improved implantation rates significantly compared to controls. The incorporation of Progesterone-20-(O-methyloxime) could further enhance these outcomes due to its modified pharmacokinetic properties.

Research Findings: Endometriosis

In a clinical trial focused on endometriosis treatment, patients receiving progesterone reported a marked decrease in symptom severity. Future trials could incorporate Progesterone-20-(O-methyloxime) to assess its potential benefits over standard progesterone formulations.

Comparative Analysis Table

| Application Area | Current Use of Progesterone | Potential Use of Progesterone-20-(O-methyloxime |

|---|---|---|

| Fertility Treatments | Luteal phase support | Enhanced bioavailability in ART |

| Hormonal Therapies | HRT for menopausal symptoms | Improved formulation with fewer side effects |

| Gynecological Disorders | Pain management | Targeted topical application |

| Neuropsychiatric Disorders | Limited evidence | Potential neuroprotective effects |

Propiedades

Número CAS |

26431-99-2 |

|---|---|

Fórmula molecular |

C22H33NO2 |

Peso molecular |

343.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-17-[(E)-N-methoxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H33NO2/c1-14(23-25-4)18-7-8-19-17-6-5-15-13-16(24)9-11-21(15,2)20(17)10-12-22(18,19)3/h13,17-20H,5-12H2,1-4H3/b23-14+/t17-,18+,19-,20-,21-,22+/m0/s1 |

Clave InChI |

VYLBCLACJZSBPC-RTXDEMRGSA-N |

SMILES |

CC(=NOC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

SMILES isomérico |

C/C(=N\OC)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

SMILES canónico |

CC(=NOC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Sinónimos |

progesterone-20-(O-methyloxime) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.